Carboxylesterase 2 (CE2) Inhibition: Quantitative IC50 Comparison with Positional Isomers
1-(5-Methylthiazol-4-yl)ethanone exhibits a distinct inhibition profile against human carboxylesterase 2 (CE2), a key enzyme in drug metabolism. In a standardized assay using human liver microsomes and fluorescein diacetate as substrate, this compound demonstrated an IC50 of 5.61 × 10³ nM [1]. In contrast, the closely related positional isomer 5-acetyl-4-methylthiazole (CAS 38205-55-9) has no publicly reported CE2 inhibitory activity in authoritative databases [2]. This demonstrates that the 4-acetyl,5-methyl substitution pattern confers unique enzyme engagement that is not shared by isomers.
| Evidence Dimension | IC50 (CE2 inhibition) |
|---|---|
| Target Compound Data | 5.61 × 10³ nM |
| Comparator Or Baseline | 5-Acetyl-4-methylthiazole (CAS 38205-55-9): No CE2 inhibitory activity reported |
| Quantified Difference | Target compound active; comparator inactive |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
For researchers studying CE2-mediated metabolism or screening for selective enzyme modulators, this compound provides a documented interaction profile that positional isomers lack, reducing the risk of selecting an inactive analog.
- [1] BindingDB. BDBM50058817. IC50: 5.61E+3 nM. Assay: Inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate. https://www.bindingdb.org View Source
- [2] PubChem. 5-Acetyl-4-methylthiazole (CID 135467). Biological Activities section. https://pubchem.ncbi.nlm.nih.gov/compound/135467 View Source
